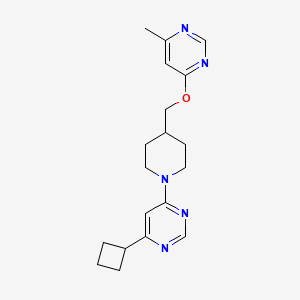

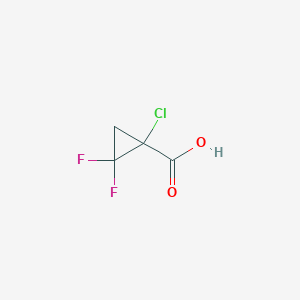

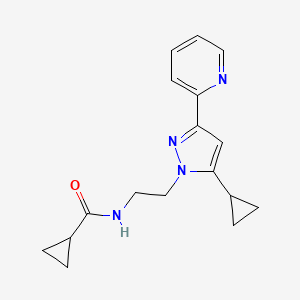

![molecular formula C22H12Cl4N2O3 B2406564 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 477853-35-3](/img/structure/B2406564.png)

3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It has a molecular formula of C22H12Cl4N2O3 .

Synthesis Analysis

The synthesis of this compound could involve the use of 3,4-dichlorobenzoyl chloride, which can be prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The presence of dichlorobenzoyl and dichlorobenzyl groups indicates that the molecule contains multiple chlorine atoms .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 636.2±65.0 °C and a predicted density of 1.51±0.1 g/cm3. Its pKa is predicted to be -1.85±0.20 .Scientific Research Applications

Antibacterial and Antifungal Applications

Research has shown that certain derivatives of 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one have significant antibacterial and antifungal properties. For instance, metal chelates derived from these compounds have demonstrated enhanced biological activity against selected fungal and bacterial species, surpassing their uncomplexed ligands in effectiveness (Khalid, Sumrra, & Chohan, 2020).

Antimalarial Properties

Some derivatives of this compound have been found to possess potent antimalarial properties. These derivatives have been tested and shown to be highly active against malaria in both rodents and primates, indicating their potential as effective antimalarial agents (Kesten et al., 1992).

Anti-Tubercular and Antimalarial Activity

Further studies have synthesized and characterized specific derivatives for their anti-tubercular and antimalarial activity. This highlights the versatility of these compounds in treating multiple infectious diseases (Akhaja & Raval, 2012).

Corrosion Inhibition

In addition to their biomedical applications, derivatives of this compound have also been studied for their potential as corrosion inhibitors. Research includes synthesizing new derivatives and evaluating their effectiveness in protecting metals, particularly in marine environments (Ahmed, 2018).

Central Nervous System Depressant Activity

Some derivatives have been investigated for their potential central nervous system depressant activity, suggesting their potential use in neurological or psychiatric disorders (Rawat & Shukla, 2016).

Pharmaceutical Scaffold Applications

Various derivatives of this compound serve as vital scaffolds in pharmaceutical research, aiding in the development of new drugs and therapeutic agents (Cheung, Harris, & Lackey, 2001).

Antibacterial, Antifungal, and Antitubercular Activity

Continued research on 1,3-dihydro-2H-indol-2-ones derivatives, closely related to the compound , has revealed a wide range of activities including antibacterial, antifungal, and antitubercular effects, further showcasing the potential of these compounds in combating various infectious diseases (Akhaja & Raval, 2011).

properties

IUPAC Name |

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl4N2O3/c23-13-6-7-14(17(25)10-13)22(30)31-27-20-15-3-1-2-4-19(15)28(21(20)29)11-12-5-8-16(24)18(26)9-12/h1-10H,11H2/b27-20- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTABZOMNHUSGD-OOAXWGSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

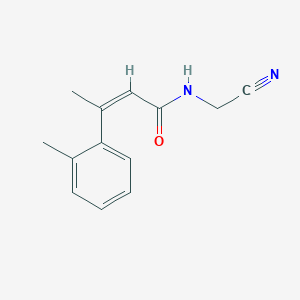

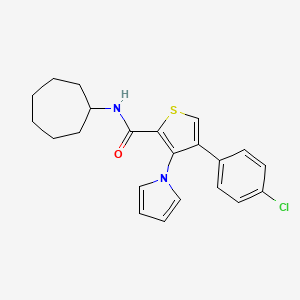

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)

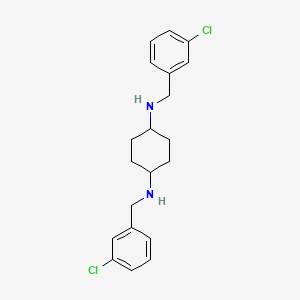

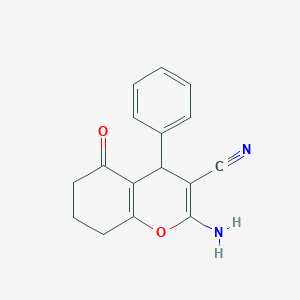

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)

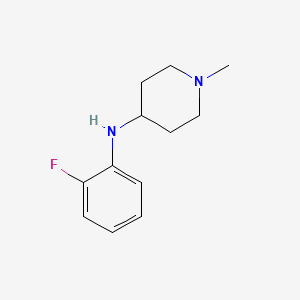

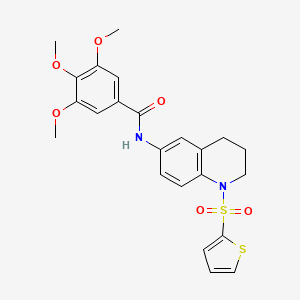

![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)